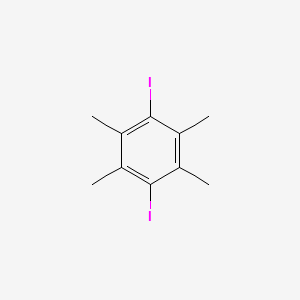
1,4-Diiodo-2,3,5,6-tetramethylbenzene
Overview
Description
1,4-Diiodo-2,3,5,6-tetramethylbenzene is an organic compound with the molecular formula C10H12I2. It is a derivative of benzene, where two iodine atoms are substituted at the 1 and 4 positions, and four methyl groups are substituted at the 2, 3, 5, and 6 positions. This compound is known for its unique chemical properties and is used in various scientific research applications .
Mechanism of Action
Target of Action
It’s known that this compound is used in various chemical reactions as a reagent .
Mode of Action
1,4-Diiodo-2,3,5,6-tetramethylbenzene has been used in oxidative monofluorination reactions . In this process, it reacts with lead dioxide (PbO2) in a mixture of hydrogen fluoride and pyridine (Olahʼs reagent) and methylene chloride as co-solvent at room temperature for 96 hours. This reaction affords the corresponding monofluorination products of one methyl group .
Biochemical Pathways
Its role in oxidative monofluorination reactions suggests it may influence pathways involving fluorinated compounds .
Pharmacokinetics
It’s known that the compound has low gastrointestinal absorption and is bbb permeant . It’s also a CYP2C9 and CYP2D6 inhibitor . Its lipophilicity (Log Po/w) is 3.01 (iLOGP) and 4.68 (XLOGP3) .
Result of Action
It’s known to participate in chemical reactions as a reagent, influencing the formation of other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s likely to be mobile due to its volatility .
Biochemical Analysis
Biochemical Properties
1,4-Diiodo-2,3,5,6-tetramethylbenzene plays a significant role in biochemical reactions due to its unique structure. The iodine atoms in the compound can participate in halogen bonding, which is a type of non-covalent interaction. This compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it can bind to the active sites of enzymes, potentially inhibiting or modifying their catalytic functions. The interactions of this compound with biomolecules are primarily driven by its hydrophobic and halogen bonding properties .
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can influence cell function by altering the activity of key signaling molecules and transcription factors. For example, the compound may modulate the expression of genes involved in cell growth and differentiation. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby affecting the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The iodine atoms in the compound can form halogen bonds with electron-rich regions of proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of specific genes, thereby altering cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important to consider in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects may be observed at very high doses, including potential disruptions in normal cellular processes and tissue damage. It is crucial to determine the appropriate dosage range to avoid toxic effects while achieving the desired biochemical outcomes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its hydrophobic nature allows it to accumulate in lipid-rich regions of the cell, such as membranes and lipid droplets. The distribution of this compound within the cell can influence its localization and activity .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications. The compound can be directed to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. These localizations can affect the activity and function of this compound, as it interacts with different biomolecules within these compartments. Understanding the subcellular localization of the compound is crucial for elucidating its precise biochemical roles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Diiodo-2,3,5,6-tetramethylbenzene can be synthesized through the iodination of 2,3,5,6-tetramethylbenzene. The reaction typically involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective iodination at the 1 and 4 positions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1,4-Diiodo-2,3,5,6-tetramethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as lead dioxide (PbO2) in the presence of hydrogen fluoride (HF) and pyridine (Py).
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Lead dioxide (PbO2), hydrogen fluoride (HF), pyridine (Py), methylene chloride (CH2Cl2).
Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN).
Major Products:
Oxidation: Monofluorinated derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Diiodo-2,3,5,6-tetramethylbenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: While specific biological applications are limited, the compound’s derivatives may be explored for potential biological activity.
Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging, given the presence of iodine atoms.
Industry: Utilized in the production of specialty chemicals and materials with unique electronic properties.
Comparison with Similar Compounds
1,4-Dibromo-2,3,5,6-tetramethylbenzene: Similar structure but with bromine atoms instead of iodine.
1,2-Diiodo-3,4,5,6-tetramethylbenzene: Another isomer with iodine atoms at different positions.
Uniqueness: 1,4-Diiodo-2,3,5,6-tetramethylbenzene is unique due to the specific positioning of iodine atoms and methyl groups, which confer distinct electronic and steric properties. These properties make it particularly useful in the formation of charge-transfer complexes and in studies involving phosphorescence .
Properties
IUPAC Name |
1,4-diiodo-2,3,5,6-tetramethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12I2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKCEXICRGEWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1I)C)C)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409243 | |
| Record name | 1,4-Diiodo-2,3,5,6-tetramethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3268-21-1 | |
| Record name | 1,4-Diiodo-2,3,5,6-tetramethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,4-diiodo-2,3,5,6-tetramethylbenzene in the context of the research article?
A1: this compound acts as an electron-rich aromatic donor molecule in the formation of co-crystals with a pyromellitic diimide derivative. [] This interaction leads to through-space charge-transfer (CT) interactions, significantly influencing the excited state properties of the co-crystal. Specifically, the presence of iodine, a heavy atom, enhances intersystem crossing, promoting phosphorescence. The electron-donating nature of this compound allows for tuning the energy levels within the co-crystal, leading to ambient CT phosphorescence with notable efficiency and lifetime. []
Q2: How does changing the donor strength of the aromatic molecule impact the phosphorescent properties of the co-crystal?
A2: The research demonstrates that systematically reducing the electron-donating ability of the aromatic donor by replacing this compound with weaker donors like 1,2-diiodo-4,5-dimethylbenzene and 1-bromo-4-iodobenzene impacts the origin of the observed phosphorescence. [] Stronger donors, like this compound, favor emission from the triplet charge-transfer (3CT) state. As the donor strength decreases, the emission gradually shifts towards the triplet locally excited (3LE) state of the pyromellitic diimide derivative. This control over the emissive state highlights the significant role of donor-acceptor interactions in modulating the excited state dynamics and phosphorescence properties within these co-crystals. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


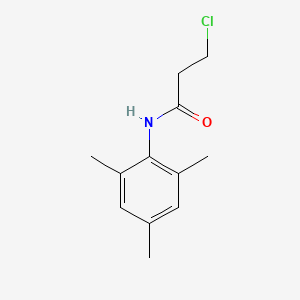
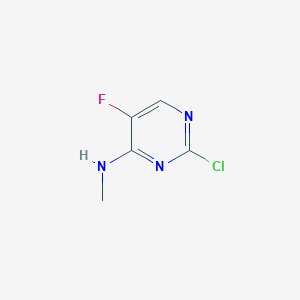
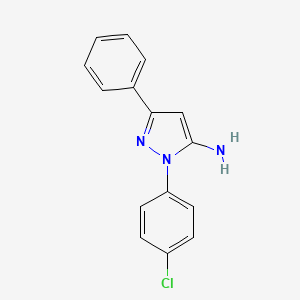

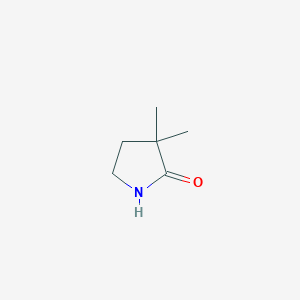
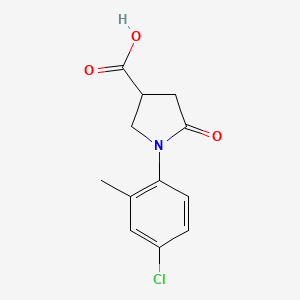
![N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)-N-[(methylsulfonyl)oxy]amine](/img/structure/B1352187.png)
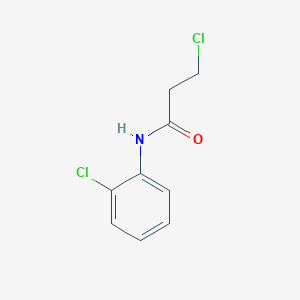

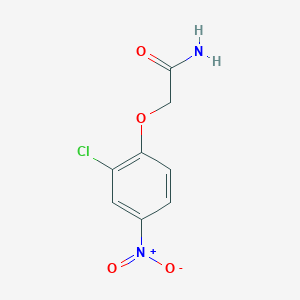
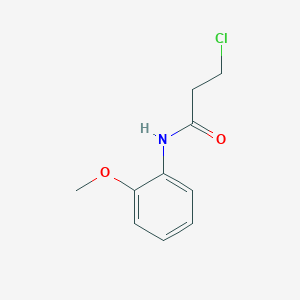
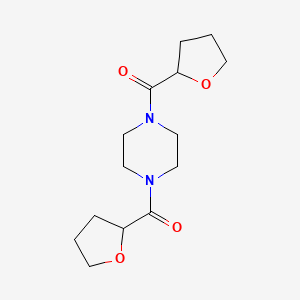
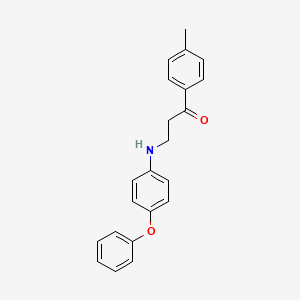
![N-[(3,4-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1352212.png)
